3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one
Overview
Description
3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one, also known as CMHBI, is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid that is soluble in water and has a melting point of about 140°C. CMHBI has been studied extensively for its potential use in the synthesis of a variety of compounds, its mechanism of action, and its biochemical and physiological effects on living organisms.
Scientific Research Applications
Green Synthesis Methods
- The compound has been utilized in environmentally friendly synthesis processes. Pourmousavi et al. (2018) highlighted its use in a green and efficient synthesis of isoxazol-5(4H)-one derivatives in water, focusing on the advantages of mild conditions, safe processes, and high yields (Pourmousavi et al., 2018). Similarly, Mosallanezhad and Kiyani (2019) reported on the synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones catalyzed by salicylic acid in water, emphasizing the method's efficiency and environmental friendliness (Mosallanezhad & Kiyani, 2019).
Biological and Pharmaceutical Research
- Isoxazol-5(4H)-ones and their derivatives, including 3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one, have significant biological properties. They exhibit antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. Kiyani and Mosallanezhad (2018) explored their synthesis for potential biomedical applications (Kiyani & Mosallanezhad, 2018).
Photophysical and Spectroscopic Studies
- These compounds have been studied for their photophysical behavior and spectroscopic properties. Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are related to isoxazol-5(4H)-ones, in various solvent environments (Santra et al., 2019).
Catalysis and Synthesis Optimization
- The compound plays a role in catalytic processes and synthesis optimization. For instance, Kiyani et al. (2015) described a boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5(4H)-ones in an aqueous medium, highlighting simplicity and high yields (Kiyani et al., 2015).
Applications in Nonlinear Optical Materials
- Isoxazol-5(4H)-ones, including this compound, have been used in nonlinear optical materials, filter dyes, molecular devices, and solar cells due to their unique structural and electronic properties. This application was explored by Kiyani et al. (2022) in their synthesis of related derivatives (Kiyani et al., 2022).
properties
IUPAC Name |
3-(chloromethyl)-4-[(4-hydroxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-6-10-9(11(15)16-13-10)5-7-1-3-8(14)4-2-7/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWYEXYHHJRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169679 | |
Record name | 3-(Chloromethyl)-4-[(4-hydroxyphenyl)methylene]-5(4H)-isoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142199-72-1 | |
Record name | 3-(Chloromethyl)-4-[(4-hydroxyphenyl)methylene]-5(4H)-isoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-4-[(4-hydroxyphenyl)methylene]-5(4H)-isoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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